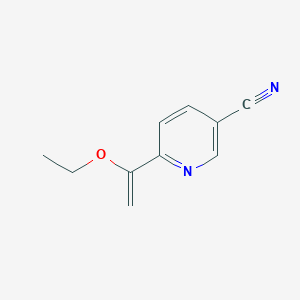

6-(1-Ethoxy-vinyl)-nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

6-(1-ethoxyethenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C10H10N2O/c1-3-13-8(2)10-5-4-9(6-11)7-12-10/h4-5,7H,2-3H2,1H3 |

InChI Key |

RKWBDFDKPCTQIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)C1=NC=C(C=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 6 1 Ethoxy Vinyl Nicotinonitrile and Its Key Precursors

Conventional Synthetic Routes to Nicotinonitrile Derivatives

The formation of the nicotinonitrile core, a substituted pyridine (B92270) ring bearing a cyano group, is a foundational step. Several classical and reliable synthetic strategies have been developed for this purpose.

A prevalent method for synthesizing substituted 2-aminonicotinonitrile derivatives involves the cyclization of an α,β-unsaturated carbonyl compound, such as a chalcone (B49325), with malononitrile (B47326). nih.gov This reaction typically proceeds in the presence of a catalyst, such as ammonium (B1175870) acetate (B1210297), in a suitable solvent like ethanol (B145695) under reflux conditions. nih.gov The reaction mechanism involves a Michael addition of the active methylene (B1212753) group of malononitrile to the unsaturated carbonyl compound, followed by intramolecular cyclization and subsequent aromatization to yield the highly functionalized pyridine ring.

Benzylidenemalononitrile derivatives, which are structurally related intermediates, are often synthesized via the Knoevenagel condensation of aldehydes with active methylene compounds like malononitrile. nih.gov This condensation provides a direct route to key precursors for more complex heterocyclic systems. The reaction can be effectively catalyzed by various systems, including bimetallic heterogeneous catalysts, under mild conditions. nih.gov

| Aldehyde Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 25 | 92 ± 2 | nih.gov |

| 2-Fluorobenzaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 25 | 94 ± 1 | nih.gov |

| 4-Chlorobenzaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 25 | High | nih.gov |

| Furan-2-carbaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 25 | Quantitative | nih.gov |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. mdpi.comnih.gov These reactions are prized for their atom economy, efficiency, and ability to rapidly generate molecular complexity. nih.govacsgcipr.org Several named MCRs are particularly useful for the synthesis of pyridine and related heterocyclic cores.

Notable MCRs for pyridine synthesis include:

Hantzsch Dihydropyridine Synthesis: A classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. nih.govorganic-chemistry.org

Gewald Reaction: This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base to produce a substituted 2-aminothiophene. While primarily for thiophenes, variations and related MCRs can be adapted for the synthesis of other nitrogen-containing heterocycles. organic-chemistry.org

The advantages of MCRs include reduced waste generation due to fewer reaction and purification steps, and often straightforward product work-up, making them a cornerstone of green chemistry. acsgcipr.org

| Reaction Name | Reactants | Core Product | Key Advantages |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Dihydropyridine/Pyridine | High convergence, builds pyridine core directly. |

| Biginelli Reaction | Aldehyde, β-Dicarbonyl, Urea/Thiourea | Dihydropyrimidinone | Access to important pyrimidine-based scaffolds. organic-chemistry.org |

| Gewald Reaction | Carbonyl, α-Cyanoester, Sulfur | 2-Aminothiophene | Efficient route to highly substituted thiophenes. organic-chemistry.org |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Generates peptide-like structures with high diversity. nih.gov |

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. fiveable.mesolubilityofthings.com This approach is crucial for elaborating a pre-formed nicotinonitrile core to introduce or modify substituents. The nitrile group itself is highly versatile and can be converted into various other functionalities, including amines, carbonyls, or other heterocyclic systems. researchgate.net

Common FGI transformations relevant to nicotinonitrile derivatives include:

Nucleophilic Aromatic Substitution: Halogens, particularly chlorine atoms, at the 2- or 6-positions of the pyridine ring are reactive towards nucleophilic substitution. This allows for the introduction of various functional groups by reacting the halo-nicotinonitrile with appropriate nucleophiles. For instance, the reaction of 2,6-dichloronicotinonitrile with the malononitrile dimer proceeds via regioselective substitution of the chlorine atom at the 6-position. researchgate.net

Conversion of Hydroxyl Groups: A hydroxyl group on the ring can be converted into a better leaving group, such as a sulfonate ester (tosylate, mesylate), which can then be displaced by a variety of nucleophiles. vanderbilt.edu Alternatively, alcohols can be converted into alkyl halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). fiveable.me

| Starting Group | Target Group | Typical Reagents | Reaction Type |

|---|---|---|---|

| Alcohol (-OH) | Alkyl Chloride (-Cl) | SOCl₂, PPh₃/CCl₄ | Substitution fiveable.me |

| Alcohol (-OH) | Sulfonate Ester (-OTs) | TsCl, pyridine | Esterification vanderbilt.edu |

| Alkyl Halide (-X) | Nitrile (-CN) | KCN, DMSO | Nucleophilic Substitution vanderbilt.edu |

| Nitrile (-CN) | Amine (-CH₂NH₂) | LiAlH₄ or H₂/Catalyst | Reduction vanderbilt.edu |

| Aryl Chloride (-Cl) | Aryl Ether (-OR) | NaOR (e.g., NaOEt) | Nucleophilic Aromatic Substitution |

Advanced Synthesis of Vinyl Ether Moieties

The 1-ethoxy-vinyl group is a key functional moiety. While there is no single, universal method for vinyl ether synthesis, a diverse range of complementary methods exists. thieme-connect.comresearchgate.net These include transition-metal catalyzed processes and classical elimination reactions.

Transition metal catalysis offers powerful and efficient routes for the formation of C-O bonds, enabling the synthesis of vinyl ethers under mild conditions. nih.gov

Gold-Catalyzed O-Vinylation: Cationic gold(I) complexes are effective π-carbophilic acids that can activate alkynes toward nucleophilic attack. nih.gov The intermolecular addition of an alcohol to an alkyne, catalyzed by gold, provides direct access to the corresponding vinyl ether. nih.govbeilstein-journals.org This method avoids the harsh conditions required in some traditional methods.

Iridium-Catalyzed Transfer Vinylation: A highly effective method for synthesizing vinyl ethers involves the transfer of a vinyl group from a stable and easily handled vinyl source, such as vinyl acetate, to an alcohol. orgsyn.org This reaction can be catalyzed by iridium complexes, such as [Ir(cod)Cl]₂, in the presence of a base like sodium carbonate. The process is thought to proceed through an addition-elimination sequence. orgsyn.org

Palladium and Copper-Mediated Reactions: Palladium and copper catalysts are also widely used in C-O coupling reactions to form vinyl ethers. thieme-connect.com These methods often involve the cross-coupling of a vinyl halide or triflate with an alcohol.

| Method | Catalyst System | Substrates | Key Feature |

|---|---|---|---|

| Transfer Vinylation | [Ir(cod)Cl]₂ / Na₂CO₃ | Alcohol + Vinyl Acetate | Uses a stable, commercially available vinyl source. orgsyn.org |

| O-Vinylation | Gold(I) complexes / Copper triflate | 1,3-Diketone + Alkyne | Direct addition to unactivated alkynes. nih.govbeilstein-journals.org |

| Cross-Coupling | Palladium or Copper catalysts | Alcohol + Vinyl Halide/Triflate | Versatile C-O bond formation. thieme-connect.com |

Elimination reactions provide a classical and robust pathway to vinyl ethers by creating the carbon-carbon double bond from a saturated precursor. thieme-connect.comresearchgate.net This strategy involves the removal of two substituents from adjacent carbon atoms, one of which is the alkoxy group and the other a suitable leaving group.

Common precursors and leaving groups for elimination include:

Haloethers: The elimination of a hydrogen halide (HX) from an α-haloether is a direct route to a vinyl ether.

Acetals: The elimination of an alcohol from an acetal, often under acidic or basic conditions, can generate a vinyl ether.

Alkoxides and Silyloxides: The departure of an alkoxide or silyloxide group from a suitably functionalized ether can also lead to the formation of the vinyl ether double bond. thieme-connect.com

These methods are a fundamental part of the synthetic chemist's toolkit for accessing the vinyl ether functionality. thieme-connect.com

Addition Reactions to Alkynes for Ethoxyvinyl Group Introduction

The introduction of an ethoxyvinyl group can be conceptually achieved through the addition of ethanol to an appropriate alkyne precursor. While direct literature on the application of this method for 6-(1-ethoxy-vinyl)-nicotinonitrile is not prevalent, the underlying principles of alkyne chemistry provide a plausible synthetic route.

This approach would likely involve a two-step process starting from 6-ethynylnicotinonitrile. The first step would be a hydroalkoxylation reaction, where ethanol is added across the carbon-carbon triple bond. This reaction is typically catalyzed by a transition metal, such as gold or mercury, or can proceed under strong basic or acidic conditions. The regioselectivity of the addition is crucial to obtain the desired 1-ethoxy-vinyl isomer. Markovnikov addition of ethanol would yield the desired product, where the ethoxy group attaches to the more substituted carbon of the vinyl group.

A subsequent step might involve the reduction of the resulting ketone if an anti-Markovnikov addition occurs, followed by etherification. However, direct and regioselective hydroalkoxylation remains the more efficient hypothetical pathway.

Convergent and Divergent Synthetic Approaches to 6-(1-Ethoxy-vinyl)-nicotinonitrile

Convergent and divergent strategies offer versatile pathways to construct the target molecule, either by assembling pre-functionalized fragments or by modifying a common intermediate to generate a library of related compounds.

Strategies Involving Pre-functionalized Pyridine Rings

A common and effective strategy for the synthesis of 6-(1-ethoxy-vinyl)-nicotinonitrile involves the use of a pre-functionalized pyridine ring, typically a halonicotinonitrile. This approach falls under the category of a divergent synthesis, where a common starting material is modified to introduce the desired functionality. The most common precursors are 6-chloro- or 6-bromonicotinonitrile, which are commercially available or can be synthesized through established methods.

The halogen atom at the 6-position serves as a reactive handle for the introduction of the 1-ethoxy-vinyl group through various cross-coupling reactions, which will be discussed in detail in the following section. This strategy is often preferred due to the ready availability of the starting materials and the high efficiency of the subsequent coupling reactions.

Integration of the Ethoxyvinyl Group via Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of substituted aromatic and heteroaromatic compounds. wikipedia.org For the synthesis of 6-(1-ethoxy-vinyl)-nicotinonitrile, Stille and Suzuki-Miyaura couplings are the most relevant and well-documented methods. wikipedia.orglibretexts.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. wikipedia.org In the context of synthesizing 6-(1-ethoxy-vinyl)-nicotinonitrile, this would involve the reaction of 6-halonicotinonitrile (where the halogen is typically bromine or iodine) with (1-ethoxyvinyl)tributylstannane. sigmaaldrich.comchemicalbook.com This organotin reagent is a key building block for the introduction of the 1-ethoxyvinyl moiety. sigmaaldrich.comchemicalbook.com

The general reaction scheme is as follows:

The reaction is typically carried out in an inert solvent such as toluene or DMF, with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and often in the presence of a ligand and a base.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organic halide. libretexts.orgnih.gov For the synthesis of 6-(1-ethoxy-vinyl)-nicotinonitrile, this would entail the reaction of a 6-halonicotinonitrile with a (1-ethoxyvinyl)boronic acid or a (1-ethoxyvinyl)boronic acid ester. nih.gov

The general reaction scheme is as follows:

Similar to the Stille coupling, this reaction requires a palladium catalyst, a base (such as sodium carbonate or potassium phosphate), and a suitable solvent system. The choice between Stille and Suzuki coupling often depends on the availability and stability of the respective organometallic reagents and the tolerance of other functional groups in the molecule.

Below is a table summarizing the key components of these cross-coupling reactions:

| Reaction | Organometallic Reagent | Halide Precursor | Catalyst |

| Stille Coupling | (1-Ethoxyvinyl)tributylstannane | 6-Bromo/Iodonicotinonitrile | Palladium(0) complex |

| Suzuki-Miyaura Coupling | (1-Ethoxyvinyl)boronic acid/ester | 6-Bromo/Iodonicotinonitrile | Palladium(0) complex |

One-Pot and Cascade Reactions for Direct Synthesis

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes by combining multiple reaction steps in a single reaction vessel. ckthakurcollege.net While a specific one-pot or cascade reaction for the direct synthesis of 6-(1-ethoxy-vinyl)-nicotinonitrile is not extensively documented, the principles of these methodologies can be applied to design a potential synthetic route.

A hypothetical one-pot synthesis could involve the in-situ formation of the nicotinonitrile ring followed by the introduction of the 1-ethoxy-vinyl group. For instance, a multi-component reaction involving a suitable enone, a cyanide source, and an ammonia equivalent could potentially form a dihydronicotinonitrile intermediate. Subsequent aromatization and functionalization at the 6-position in the same pot could lead to the desired product.

Cascade reactions, which involve a sequence of intramolecular reactions triggered by a single event, could also be envisioned. nih.govnih.gov For example, a carefully designed acyclic precursor containing all the necessary atoms for the final product could undergo a cascade of cyclization and rearrangement reactions to form the 6-(1-ethoxy-vinyl)-nicotinonitrile structure. Such a strategy would represent a highly elegant and atom-economical approach to the synthesis of this compound.

Reactivity and Transformation Pathways of 6 1 Ethoxy Vinyl Nicotinonitrile

Reactivity at the Nicotinonitrile Core

The nicotinonitrile portion of the molecule is characterized by an electron-deficient pyridine (B92270) ring, a consequence of the electron-withdrawing nature of the nitrogen heteroatom and the nitrile group. This electronic profile is a key determinant of its reactivity towards nucleophilic and electrophilic reagents.

Nucleophilic Attack on the Pyridine Ring System

The electron-poor nature of the pyridine ring in 6-(1-ethoxy-vinyl)-nicotinonitrile makes it susceptible to attack by nucleophiles. The positions ortho and para to the ring nitrogen are particularly activated towards nucleophilic substitution. While specific studies on this exact molecule are limited, the general reactivity pattern of similar 2-substituted-5-cyanopyridines suggests that nucleophiles would preferentially attack the C2 and C6 positions. However, the presence of the 1-ethoxy-vinyl group at the 6-position sterically hinders direct nucleophilic attack at this site. Therefore, nucleophilic addition is more likely to occur at the C2 position, potentially leading to substitution of a suitable leaving group if one were present, or to the formation of a stable Meisenheimer-type adduct.

Electrophilic Transformations on the Nicotinonitrile Skeleton

Electrophilic aromatic substitution on the pyridine ring of 6-(1-ethoxy-vinyl)-nicotinonitrile is generally disfavored due to the deactivating effect of both the ring nitrogen and the cyano group. These groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. Should a reaction occur, it would be expected to proceed at the C3 or C5 positions, which are the least deactivated positions. However, forcing conditions, such as high temperatures and strong acid catalysts, would likely be required to achieve any significant conversion.

Role of the Nitrile Group in Cyclization and Annulation Reactions

The nitrile group in 6-(1-ethoxy-vinyl)-nicotinonitrile is a versatile functional group that can participate in a variety of cyclization and annulation reactions. It can act as an electrophile, reacting with intramolecular nucleophiles to form new rings. For instance, if a nucleophilic center were to be generated on a side chain attached to the pyridine ring, it could attack the carbon atom of the nitrile, leading to the formation of a fused heterocyclic system. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization and subsequent cyclization strategies.

Reactivity of the 1-Ethoxy-vinyl Moiety

The 1-ethoxy-vinyl group is an electron-rich enol ether moiety that exhibits reactivity distinct from the nicotinonitrile core. This part of the molecule readily participates in reactions with electrophiles and can undergo radical-mediated processes.

Acid-Catalyzed Transformations and Acetalization Reactions

The 1-ethoxy-vinyl group is sensitive to acidic conditions. Protonation of the vinyl ether can lead to the formation of a stabilized carbocation, which can then be trapped by nucleophiles. In the presence of an alcohol and an acid catalyst, this can lead to acetalization reactions. For example, treatment with an alcohol (R'OH) under acidic conditions would likely result in the formation of a mixed acetal. This reactivity allows for the transformation of the vinyl group into other functional groups, providing a pathway for further molecular elaboration.

Radical-Mediated Processes: Thiol-Ene "Click" Reactions

The double bond of the 1-ethoxy-vinyl group is a prime candidate for radical-mediated reactions, such as the thiol-ene "click" reaction. This highly efficient and atom-economical reaction involves the addition of a thiol (R-SH) across the double bond, initiated by a radical source (e.g., AIBN, UV light). This reaction would proceed via a radical chain mechanism, resulting in the formation of a thioether adduct. The regioselectivity of the addition would be governed by the stability of the resulting radical intermediate, with the sulfur atom adding to the terminal carbon of the vinyl group. This type of transformation is valuable for the introduction of sulfur-containing moieties into the molecule. The general reaction involves the sequential steps of radical addition of a nitro group to 1,6-dienes, followed by cyclization and trapping of the resulting terminal radicals. nih.gov

Cycloaddition Reactions Involving the Ethoxyvinyl Group

The electron-rich double bond of the ethoxyvinyl group makes it an excellent participant in cycloaddition reactions, particularly with electron-deficient partners. In Diels-Alder or [4+2] cycloadditions, this group can act as the dienophile. libretexts.orglibretexts.org The rate and efficiency of such reactions are significantly enhanced by the presence of electron-withdrawing groups on the reaction partner. libretexts.org For instance, the reaction of a vinyl ether with a dienophile bearing groups like cyano (CN), carbonyl (C=O), or nitro (NO2) would be expected to proceed readily. libretexts.org

The stereospecificity of the Diels-Alder reaction ensures that the relative configuration of substituents on the dienophile is retained in the resulting cyclohexene (B86901) product. libretexts.org Furthermore, in reactions involving cyclic dienes, the formation of endo and exo products is possible, with the endo product often being favored due to secondary orbital interactions. libretexts.org

Beyond the Diels-Alder reaction, the ethoxyvinyl group can also participate in hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom. nih.gov This opens up pathways to a diverse range of heterocyclic structures. For example, a recent study demonstrated the selective fluorescent labeling of plasmalogens, which contain vinyl ether moieties, through a hetero-Diels-Alder reaction with o-quinolinone quinone methide probes under mild conditions. nih.gov

Moreover, [2+2] cycloadditions, often photochemically induced, can be employed to construct four-membered rings. While less common for simple vinyl ethers, these reactions can be facilitated by specific catalysts or reaction conditions.

| Cycloaddition Type | Reactant Partner | Expected Product Features | Key Considerations |

| Diels-Alder [4+2] | Electron-deficient diene | Substituted cyclohexene | Stereospecificity, Endo/Exo selectivity |

| Hetero-Diels-Alder | Heterocyclic diene/dienophile | Functionalized heterocycle | Regioselectivity, Catalyst choice |

| [2+2] Cycloaddition | Alkene/Alkyne | Cyclobutane/Cyclobutene ring | Photochemical conditions often required |

Olefin Metathesis with Vinyl Ethers

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. wikipedia.org Cross-metathesis (CM) involving vinyl ethers allows for the introduction of new functional groups. libretexts.orgorganic-chemistry.org However, the success of these reactions is highly dependent on the choice of catalyst and reaction conditions, as vinyl ethers can be challenging substrates. illinois.edu Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are commonly employed. libretexts.orgresearchgate.net

The general mechanism of olefin metathesis involves the formation of a metallacyclobutane intermediate through the reaction of the olefin with a metal alkylidene catalyst. wikipedia.org This intermediate then undergoes a retro-[2+2] cycloaddition to yield new olefinic products and regenerate the catalyst.

One of the challenges in the cross-metathesis of vinyl ethers is the potential for homodimerization of the reaction partners. To favor the desired cross-product, an excess of one of the olefins is often used. The electronic nature and steric bulk of the substituents on the vinyl ether and the partner olefin play a crucial role in determining the selectivity of the reaction. illinois.edu

| Metathesis Type | Reactant Partner | Catalyst Example | Potential Outcome |

| Cross-Metathesis | Terminal or internal olefin | Grubbs II, Hoveyda-Grubbs II | Functionalized vinyl ether |

| Ring-Closing Metathesis | Diene-containing molecule | Grubbs I or II | Cyclic vinyl ether |

Synergistic Reactivity Between the Nicotinonitrile and Ethoxyvinyl Units

The concurrent presence of the electron-donating ethoxyvinyl group and the electron-withdrawing nicotinonitrile moiety on the same scaffold allows for intricate and powerful synthetic strategies that leverage the unique electronic properties of each group.

Chemoselective Transformations of Dual Functional Groups

Chemoselectivity, the preferential reaction of one functional group over another, is a cornerstone of modern organic synthesis. In the case of 6-(1-ethoxy-vinyl)-nicotinonitrile, the distinct electronic nature of the two functional groups allows for highly selective transformations.

For example, the electron-rich ethoxyvinyl group is susceptible to electrophilic attack, while the nicotinonitrile ring, particularly the nitrile group, is prone to nucleophilic addition. libretexts.org This dichotomy allows for reactions to be directed to one site while leaving the other intact. For instance, a mild electrophilic reagent would be expected to react exclusively at the vinyl ether, whereas a strong nucleophile under appropriate conditions could target the nitrile group.

Tandem Reaction Sequences and Domino Processes

Tandem or domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. princeton.edu The bifunctional nature of 6-(1-ethoxy-vinyl)-nicotinonitrile makes it an ideal substrate for such processes.

A hypothetical tandem reaction could involve an initial transformation at one functional group that then triggers a subsequent reaction at the other. For example, a reaction that modifies the ethoxyvinyl group could alter the electronic properties of the pyridine ring, thereby facilitating a subsequent intramolecular cyclization involving the nitrile group. Such sequences can lead to the rapid construction of complex polycyclic systems. nih.gov

Regioselective and Stereoselective Reaction Control

Controlling the regioselectivity and stereoselectivity of reactions is paramount for the synthesis of well-defined molecular architectures. In reactions involving 6-(1-ethoxy-vinyl)-nicotinonitrile, these aspects are influenced by both the inherent properties of the substrate and the choice of reagents and catalysts.

Regioselectivity: In reactions where both functional groups could potentially react, the regioselectivity will be dictated by the nature of the reagent. For instance, in nucleophilic aromatic substitution reactions, the cyano group directs incoming nucleophiles to specific positions on the pyridine ring. beilstein-journals.org Similarly, in electrophilic additions to the vinyl ether, the regioselectivity is governed by the stabilizing effect of the ethoxy group on the resulting carbocationic intermediate.

Stereoselectivity: When new stereocenters are formed, controlling their configuration is crucial. For prochiral substrates like 6-(1-ethoxy-vinyl)-nicotinonitrile, the use of chiral catalysts can induce high levels of stereoselectivity. nsf.govrsc.org For example, chiral Lewis acids have been shown to effectively control the stereochemical outcome of Diels-Alder reactions involving vinyl ethers. acs.org Similarly, stereoselective polymerizations of vinyl ethers have been achieved using chiral counterions. nsf.govacs.org The development of such stereoselective methods is essential for the synthesis of enantiomerically pure compounds, which is of particular importance in medicinal chemistry and materials science.

Advanced Synthetic Applications of 6 1 Ethoxy Vinyl Nicotinonitrile

Utilization as a Versatile Synthetic Intermediate

The strategic placement of reactive functional groups on the pyridine (B92270) core of 6-(1-Ethoxy-vinyl)-nicotinonitrile makes it a highly valuable building block for synthetic chemists. The interplay between the electron-withdrawing nitrile group, the reactive ethoxyvinyl substituent, and the inherent reactivity of the pyridine ring itself allows for a diverse range of chemical transformations.

Building Block in Heterocyclic Synthesis for Complex Molecular Scaffolds

The structure of 6-(1-Ethoxy-vinyl)-nicotinonitrile is primed for participation in cycloaddition reactions, a powerful tool for the construction of complex, multi-ring systems. The ethoxyvinyl group can act as a diene or a dienophile in Diels-Alder reactions, leading to the formation of fused bicyclic or polycyclic frameworks. rsc.orgnih.gov For instance, in a [4+2] cycloaddition, the vinyl component can react with a suitable diene to construct a new six-membered ring fused to the pyridine core. libretexts.orggoogle.com The resulting adducts can then be further elaborated, taking advantage of the remaining functional groups to build even more complex molecular scaffolds. nih.govmdpi.comrsc.org

The nitrile group can also be a key player in the synthesis of fused heterocycles. It can undergo cyclization with adjacent functional groups, introduced via reactions at the vinyl moiety or the pyridine ring, to form a variety of fused pyrimidine, pyrazole, or other heterocyclic systems. longdom.orgnih.gov This versatility makes 6-(1-Ethoxy-vinyl)-nicotinonitrile a valuable starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. nih.gov

Precursor for the Synthesis of Diverse Functionalized Pyridine and Fused Pyridine Systems

Beyond its role in building entirely new ring systems, 6-(1-Ethoxy-vinyl)-nicotinonitrile serves as an excellent precursor for a wide range of functionalized pyridines and fused pyridines. The ethoxyvinyl group is, in essence, a masked acetyl group. Mild acidic hydrolysis can readily convert the ethoxyvinyl moiety into an acetyl group, yielding 6-acetylnicotinonitrile. This transformation opens up a new set of synthetic possibilities, as the resulting ketone can undergo a plethora of well-established reactions, such as aldol (B89426) condensations, to introduce further complexity to the molecule.

Furthermore, the vinyl group itself is susceptible to a variety of addition and rearrangement reactions that can lead to diverse substitution patterns on the pyridine ring. The inherent reactivity of the pyridine ring, coupled with the directing effects of the existing substituents, allows for selective functionalization at various positions. This controlled introduction of new functional groups is crucial for the synthesis of targeted pyridine derivatives with specific properties. The synthesis of fused pyridine systems, such as naphthyridines and pyrido[2,3-d]pyrimidines, can also be achieved from nicotinonitrile precursors through various cyclization strategies. nih.govrsc.orgnih.gov

Role in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Modern organic synthesis relies heavily on the ability to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 6-(1-Ethoxy-vinyl)-nicotinonitrile is well-suited to participate in some of the most powerful of these transformations.

Cross-Coupling Applications (e.g., Suzuki, Heck)

The vinyl group of 6-(1-Ethoxy-vinyl)-nicotinonitrile makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. organic-chemistry.orgnih.govlibretexts.orgntu.edu.sgrsc.org In a Suzuki coupling, the vinyl group can be coupled with a variety of organoboron reagents, such as aryl or vinyl boronic acids, to form new carbon-carbon bonds. libretexts.orgcaltech.edunih.govresearchgate.net This reaction would lead to the synthesis of 6-(1-aryl- or 1-vinyl-vinyl)-nicotinonitrile derivatives, significantly increasing the molecular complexity and providing access to a wide range of novel compounds.

Similarly, in a Heck reaction, the vinyl group can react with aryl or vinyl halides to form substituted styrenyl or dienyl pyridine derivatives. organic-chemistry.orgnih.govntu.edu.sg The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. rsc.org The ability to participate in these powerful bond-forming reactions underscores the value of 6-(1-Ethoxy-vinyl)-nicotinonitrile as a versatile building block in organic synthesis. nih.gov

| Reaction | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | 6-(1-Aryl-vinyl)-nicotinonitrile | libretexts.orgnih.gov |

| Heck | Aryl halide | Pd catalyst, base | 6-(2-Aryl-vinyl)-nicotinonitrile | organic-chemistry.orgnih.gov |

This table represents potential reactions based on the known reactivity of similar vinyl-substituted heterocycles.

Nucleophilic Additions and Substitutions with Ethoxyvinyl Anion Equivalents

The ethoxyvinyl group in 6-(1-Ethoxy-vinyl)-nicotinonitrile can also be a source of a nucleophilic acetyl anion equivalent. Upon treatment with a strong base, the vinyl proton can be abstracted to generate a potent nucleophile. This nucleophile can then participate in addition reactions with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds at the α-position of the vinyl group. This strategy provides a powerful method for the introduction of a two-carbon acetyl unit onto other molecules.

Furthermore, the vinyl group itself is susceptible to nucleophilic attack, particularly when activated by the electron-withdrawing nitrile group and the pyridine ring. scispace.com A variety of nucleophiles, including amines, thiols, and carbanions, can add to the β-position of the vinyl group in a Michael-type addition. This reaction provides a straightforward route to a variety of 6-(2-substituted-ethyl)-nicotinonitrile derivatives, further expanding the synthetic utility of this versatile starting material.

Synthetic Strategies for Polyfunctionalized Targets

The diverse reactivity of 6-(1-Ethoxy-vinyl)-nicotinonitrile makes it a valuable tool in the strategic synthesis of complex, polyfunctionalized target molecules. By carefully orchestrating a sequence of reactions, chemists can leverage the different reactive sites within the molecule to build up molecular complexity in a controlled and efficient manner.

Multi-component Reactions Incorporating 6-(1-Ethoxy-vinyl)-nicotinonitrile

Currently, there is a notable absence of published research detailing the specific use of 6-(1-ethoxy-vinyl)-nicotinonitrile as a reactant in multi-component reactions (MCRs). While MCRs are a significant area of synthetic chemistry, enabling the efficient construction of complex molecules in a single step, the application of this particular building block has not been documented in available scientific literature. The unique structural features of 6-(1-ethoxy-vinyl)-nicotinonitrile, including the electron-rich enol ether and the electron-withdrawing nitrile group on a pyridine core, theoretically position it as a potentially versatile component in various MCRs. However, without experimental data, any proposed reaction schemes remain speculative.

Catalyst Development for Transformations Involving the Compound

Similarly, a thorough review of scientific databases and chemical literature reveals no specific studies focused on the development of catalysts for transformations involving 6-(1-ethoxy-vinyl)-nicotinonitrile. Research in catalysis is vast, with continuous development of new catalytic systems for a wide array of chemical transformations. These include, but are not limited to, cross-coupling reactions, hydrogenations, and various cycloadditions. The development of catalysts tailored to enhance the reactivity or selectivity of transformations involving 6-(1-ethoxy-vinyl)-nicotinonitrile would be a novel area of investigation. However, at present, there are no published reports on such specialized catalyst development.

Computational and Theoretical Investigations of 6 1 Ethoxy Vinyl Nicotinonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the electron distribution and energy levels within the 6-(1-Ethoxy-vinyl)-nicotinonitrile molecule. These theoretical approaches are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) has been employed to investigate the reactivity and stability of nicotinonitrile derivatives. nih.govnih.gov DFT calculations, such as those using the B3LYP method with a 6-31G basis set, can be used to optimize the molecular structure and determine key electronic properties. nih.gov For related nicotinic acid derivatives, DFT has been used to determine equilibrium geometry and harmonic frequencies. jocpr.com These studies help in understanding the molecule's stability and potential reaction sites by analyzing parameters like the distribution of electron density and molecular electrostatic potential (MESP). nih.govjocpr.com The MESP, for instance, can identify electron-rich regions, which are prone to electrophilic attack, and electron-deficient regions, susceptible to nucleophilic attack. jocpr.com

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting reaction pathways. nih.gov The energy gap between the HOMO and LUMO is a significant indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. nih.gov For similar pyridine (B92270) derivatives, FMO analysis has been used to understand their chemical reactivity and kinetic stability. nih.gov The locations of the HOMO and LUMO on the molecule indicate the likely sites for electrophilic and nucleophilic attacks, respectively, thereby guiding the prediction of how 6-(1-Ethoxy-vinyl)-nicotinonitrile will interact with other reagents. nih.gov

Mechanistic Elucidation of Reactions Involving the Compound

Computational chemistry provides powerful tools to unravel the intricate details of reaction mechanisms, including the identification of transient species and the energetic landscape of the reaction.

Transition State Analysis and Reaction Energetics

The analysis of transition states is fundamental to understanding the kinetics and mechanism of a chemical reaction. nih.gov Computational methods can model the geometry and energy of these high-energy structures that exist fleetingly between reactants and products. nih.gov By calculating the activation energy—the energy difference between the reactants and the transition state—researchers can predict reaction rates. Such analyses have been crucial in understanding various chemical transformations. nih.gov For reactions involving 6-(1-Ethoxy-vinyl)-nicotinonitrile, this would involve modeling its interaction with a reactant and mapping the energy profile of the reaction pathway to identify the rate-determining step.

Computational Modeling of Regioselectivity and Stereoselectivity

Many chemical reactions can potentially yield multiple products. Computational modeling is invaluable for predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial arrangement of the atoms in the product). wikipedia.orgmasterorganicchemistry.comrsc.org For instance, in addition reactions to the vinyl group of 6-(1-Ethoxy-vinyl)-nicotinonitrile, computational models can predict whether a reagent will add to the alpha or beta carbon of the double bond. wikipedia.org Similarly, if new chiral centers are formed during a reaction, these models can predict which stereoisomer will be preferentially formed. masterorganicchemistry.com These predictions are often based on analyzing the energies of the different possible transition states, with the lowest energy pathway corresponding to the major product. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule and its dynamic motions are crucial to its function and reactivity. Computational techniques allow for the exploration of these aspects in detail.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. eurjchem.com For a flexible molecule like 6-(1-Ethoxy-vinyl)-nicotinonitrile, which has rotatable single bonds, multiple conformers can exist. DFT calculations can be used to determine the most stable conformer by finding the structure with the lowest energy. eurjchem.com Understanding the preferred conformation is important as it can influence the molecule's reactivity and its interactions with other molecules. nih.gov

Rotational Barriers of the Ethoxyvinyl Group

No specific studies on the rotational barriers of the ethoxyvinyl group in 6-(1-ethoxy-vinyl)-nicotinonitrile were found. However, computational studies on other molecules, such as various nitrones and substituted anilines, have successfully calculated rotational barriers for different functional groups. researchgate.netnih.gov These studies often employ methods like Density Functional Theory (DFT) to determine the energy profiles associated with the rotation around specific bonds. researchgate.netnih.gov Such analyses can identify the most stable conformations and the energy required to transition between them. For 6-(1-ethoxy-vinyl)-nicotinonitrile, a similar investigation would focus on the rotation around the C-C and C-O single bonds of the ethoxyvinyl substituent.

Intermolecular Interactions in Reaction Environments

There is no available research detailing the intermolecular interactions of 6-(1-ethoxy-vinyl)-nicotinonitrile in reaction environments from a computational standpoint. Theoretical investigations in this area would typically involve modeling the interactions between the molecule and other reactants, solvents, or catalysts. These studies can elucidate reaction mechanisms, predict transition states, and explain the role of non-covalent interactions, such as hydrogen bonding and van der Waals forces, in influencing reaction outcomes.

Future Research Directions and Perspectives on 6 1 Ethoxy Vinyl Nicotinonitrile Chemistry

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable methods for synthesizing 6-(1-ethoxy-vinyl)-nicotinonitrile is a primary research objective. Future efforts will likely focus on moving beyond traditional multi-step syntheses towards more elegant and environmentally benign approaches.

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly integral to modern synthetic chemistry. rsc.orgnih.govresearchgate.net For a molecule like 6-(1-ethoxy-vinyl)-nicotinonitrile, this translates to the development of synthetic routes that are both economically and environmentally viable.

Future research could explore one-pot multicomponent reactions, which allow for the construction of complex molecules from simple precursors in a single step, thereby minimizing waste and improving efficiency. researchgate.net The use of aqueous media as a solvent is another key aspect of green chemistry, and developing water-assisted syntheses for this compound would be a significant advancement. google.com Furthermore, employing enzymatic catalysis, such as using lipases for the formation of the vinyl ether linkage, presents a sustainable and highly selective alternative to traditional chemical methods. rsc.orgrsc.org

Table 1: Potential Green Chemistry Approaches for the Synthesis of 6-(1-Ethoxy-vinyl)-nicotinonitrile

| Approach | Key Advantages | Relevant Research on Analogs |

| Multicomponent Reactions | High atom economy, reduced waste, simplified purification | Synthesis of substituted pyridines in water. researchgate.netgoogle.com |

| Aqueous Media Synthesis | Environmentally benign, low cost, enhanced reactivity in some cases | Water-assisted synthesis of heterocyclic scaffolds. google.com |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradable catalysts | Sustainable synthesis of vinyl ether esters using lipase. rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency | Efficient synthesis of pyridine (B92270) derivatives under microwave irradiation. researchgate.net |

The E-factor (environmental factor), which measures the mass ratio of waste to desired product, and Process Mass Intensity (PMI), which considers the total mass used in a process, are key metrics in green chemistry. researchgate.netgcande.org Future synthetic strategies for 6-(1-ethoxy-vinyl)-nicotinonitrile will undoubtedly be evaluated based on these metrics to ensure their sustainability.

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages, including enhanced safety, improved reproducibility, and the ability to scale up reactions seamlessly. For the synthesis of 6-(1-ethoxy-vinyl)-nicotinonitrile, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. This is particularly relevant for reactions that are exothermic or involve unstable intermediates.

Automated synthesis platforms, integrated with flow reactors, could further accelerate the discovery and optimization of synthetic routes. These systems can systematically vary reaction conditions and starting materials, allowing for high-throughput screening of reaction parameters. This approach would be invaluable for rapidly identifying optimal conditions for the synthesis of 6-(1-ethoxy-vinyl)-nicotinonitrile and its derivatives. Research into the flow synthesis of related pyridine compounds has already demonstrated significant improvements in yield and cost-effectiveness. mdpi.com

Expanding the Scope of Reactivity and Transformations

The unique arrangement of functional groups in 6-(1-ethoxy-vinyl)-nicotinonitrile suggests a rich and varied reactivity profile. Future research will likely focus on harnessing this reactivity to develop novel transformations and functionalizations.

Development of New Catalytic Systems for Specific Functionalizations

The development of novel catalytic systems will be crucial for selectively functionalizing the 6-(1-ethoxy-vinyl)-nicotinonitrile scaffold. The pyridine ring, vinyl ether, and nitrile group all offer potential sites for catalytic modification.

Cross-coupling reactions, such as Suzuki, Stille, and Hiyama reactions, catalyzed by palladium or other transition metals, could be employed to introduce a wide range of substituents at various positions on the pyridine ring. researchgate.netnih.govrsc.org Iron-catalyzed cross-coupling reactions are also emerging as a more sustainable alternative. nih.gov For instance, a halogenated precursor to 6-(1-ethoxy-vinyl)-nicotinonitrile could be coupled with various organoboron or organotin reagents to generate a library of derivatives. researchgate.netnih.gov

The vinyl ether moiety is also a handle for further functionalization. For example, ruthenium-catalyzed olefin cross-metathesis could be used to introduce new functional groups onto the vinyl portion of the molecule. acs.org

Table 2: Potential Catalytic Functionalizations of 6-(1-Ethoxy-vinyl)-nicotinonitrile

| Reaction Type | Target Site | Potential Reagents/Catalysts | Desired Outcome |

| Suzuki Coupling | Pyridine Ring | Palladium catalyst, Aryl/Alkyl boronic acids | Introduction of diverse substituents. |

| Stille Coupling | Pyridine Ring | Palladium catalyst, Organostannanes | C-C bond formation. |

| Hiyama Coupling | Pyridine Ring | Palladium catalyst, Organosilanes | Alternative to boron and tin reagents. |

| Olefin Metathesis | Vinyl Group | Ruthenium catalysts (e.g., Grubbs') | Modification of the vinyl side chain. |

Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique and powerful methods for chemical synthesis, often proceeding under mild conditions and enabling transformations that are difficult to achieve through traditional thermal methods. researchgate.netmdpi.comrsc.orgresearchgate.netacs.org

The pyridine moiety in 6-(1-ethoxy-vinyl)-nicotinonitrile makes it a candidate for photochemical reactions. Irradiation with UV light could induce [2+2] cycloadditions of the vinyl group, potentially leading to novel cyclobutane-containing structures. acs.orgnih.gov The photochemistry of vinylpyridines is an active area of research, with studies showing the potential for stereocontrolled reactions. acs.orgnih.gov Furthermore, photo-induced ring-opening of the pyridine ring in the presence of water could lead to the formation of linear, highly functionalized products. mdpi.com

Electrochemical methods could be employed for both the synthesis and functionalization of 6-(1-ethoxy-vinyl)-nicotinonitrile. Electrochemical oxidation or reduction can generate reactive intermediates, such as radical cations or anions, which can then undergo further reactions. rsc.orgscitechdaily.com For example, the electrochemical reduction of pyridine derivatives is a known method for producing substituted pyridines. researchgate.net This approach aligns with the principles of green chemistry by minimizing the use of chemical oxidants and reductants. rsc.org

Advanced Materials and Supramolecular Chemistry

The structure of 6-(1-ethoxy-vinyl)-nicotinonitrile, with its combination of a polar nitrile group, a hydrogen-bond accepting pyridine nitrogen, and a reactive vinyl ether, makes it an attractive building block for the construction of advanced materials and supramolecular assemblies.

The nitrile group and the pyridine nitrogen can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are fundamental to the design of self-assembling systems. These interactions could be exploited to create liquid crystals, gels, or other soft materials with interesting optical or electronic properties.

The vinyl ether group provides a handle for polymerization. Cationic polymerization of the vinyl ether could lead to the formation of novel polymers with a pyridine-nitrile functionality pendant to the polymer backbone. These polymers could have applications as specialty coatings, membranes, or as ligands for metal catalysis. The synthesis of functional vinyl ethers for polymerization is an area of active research. rsc.orgrsc.org

Incorporation into Polymer Architectures and Functional Materials

The presence of the 1-ethoxy-vinyl group in 6-(1-ethoxy-vinyl)-nicotinonitrile makes it a prime candidate for polymerization, offering a pathway to novel polymer architectures and functional materials. Vinyl ethers are well-known to undergo cationic polymerization, a process that can be controlled to produce polymers with specific properties and structures. researchgate.netacademie-sciences.fr

Living cationic polymerization of vinyl ethers, for instance, allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net This technique could be employed to create homopolymers of 6-(1-ethoxy-vinyl)-nicotinonitrile or block copolymers by sequential polymerization with other vinyl ether monomers. researchgate.net Such block copolymers could exhibit amphiphilic properties, depending on the co-monomer, leading to applications as emulsifiers or in the formation of self-assembled nanostructures. researchgate.net

Furthermore, the nicotinonitrile functionality introduces a polar and potentially coordinating site into the polymer chain. This could lead to materials with unique dielectric properties or the ability to coordinate with metal ions, opening up applications in sensors or catalysis. The copolymerization of 6-(1-ethoxy-vinyl)-nicotinonitrile with other monomers, such as acrylates, through free-radical polymerization could also be explored, although the reactivity of vinyl ethers in such systems can be complex. researchgate.net

The fast polymerization kinetics of vinyl ethers make them suitable for applications in UV-curable coatings and inks. rsc.orgradtech.org Formulations incorporating 6-(1-ethoxy-vinyl)-nicotinonitrile could lead to coatings with enhanced thermal stability or specific surface properties due to the presence of the nicotinonitrile group.

Table 1: Potential Polymerization Strategies for 6-(1-Ethoxy-vinyl)-nicotinonitrile

| Polymerization Method | Potential Initiators/Catalysts | Resulting Polymer Architecture | Potential Applications |

| Cationic Polymerization | Lewis Acids (e.g., BF₃·OEt₂), Protonic Acids | Homopolymers, Statistical Copolymers | Dielectric materials, Coatings |

| Living Cationic Polymerization | HI/I₂, HI/ZnI₂, etc. | Block Copolymers, Star Polymers | Emulsifiers, Nanomaterials |

| Radical Copolymerization | AIBN, Benzoyl Peroxide | Statistical Copolymers (with suitable comonomers) | Specialty resins, Adhesives |

| UV-Cationic Curing | Photoacid Generators | Crosslinked Networks | Fast-curing coatings, 3D printing resins |

Interdisciplinary Research Opportunities

The distinct chemical functionalities of 6-(1-ethoxy-vinyl)-nicotinonitrile pave the way for a multitude of interdisciplinary research collaborations.

Materials Science and Engineering: The nicotinonitrile moiety is a known building block for fluorescent materials and has been incorporated into organic light-emitting devices (OLEDs). rsc.orgresearchgate.net Research into the photophysical properties of 6-(1-ethoxy-vinyl)-nicotinonitrile and its polymers could lead to the development of novel emissive materials for displays and lighting. The compound could potentially serve as a blue fluorophore or a host for phosphorescent emitters in hybrid white OLEDs. rsc.orgresearchgate.net Furthermore, the ability of nicotinonitrile derivatives to form coordination complexes suggests their use in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. nih.gov

Table 2: Potential Interdisciplinary Applications of 6-(1-Ethoxy-vinyl)-nicotinonitrile

| Research Area | Potential Application | Key Functional Group | Collaborating Disciplines |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Nicotinonitrile | Physics, Electrical Engineering |

| Materials Science | Metal-Organic Frameworks (MOFs) | Nicotinonitrile | Inorganic Chemistry, Chemical Engineering |

| Supramolecular Chemistry | Self-Assembled Monolayers | Vinyl Ether and Nicotinonitrile | Surface Science, Nanotechnology |

| Catalysis | Ligand for Homogeneous Catalysis | Nicotinonitrile | Organometallic Chemistry |

Supramolecular Chemistry and Nanotechnology: The amphiphilic nature that could be imparted to copolymers of 6-(1-ethoxy-vinyl)-nicotinonitrile suggests their potential in creating self-assembling systems like micelles and vesicles. These could be explored for applications in drug delivery or as nanoreactors. The ability of the nicotinonitrile group to participate in hydrogen bonding and π-π stacking interactions could be harnessed to direct the self-assembly of the molecule on surfaces, leading to the formation of functional monolayers.

Catalysis: The nitrogen atom of the pyridine ring in the nicotinonitrile moiety can act as a ligand for transition metals. Polymers or oligomers of 6-(1-ethoxy-vinyl)-nicotinonitrile could be investigated as soluble polymeric supports for catalysts, allowing for easy recovery and reuse of the catalytic species.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-(1-Ethoxy-vinyl)-nicotinonitrile in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 filters) for aerosolized particles or vapors. Wear chemical-resistant gloves, goggles, and full-body protective clothing to minimize dermal exposure .

- Environmental Controls : Avoid discharge into drainage systems. Use fume hoods for synthesis and purification steps to limit airborne exposure .

- Toxicity Considerations : While specific toxicological data for this compound is limited, analogs like 2-Amino-6-methylnicotinonitrile show potential carcinogenicity at >0.1% concentrations. Assume similar precautions and conduct acute toxicity assays (e.g., OECD 423 guidelines) .

Q. What synthetic routes are available for 6-(1-Ethoxy-vinyl)-nicotinonitrile, and how can reaction yields be optimized?

- Methodological Answer :

- Base Methodology : Adapt protocols from structurally similar nicotinonitrile derivatives. For example, nicotinonitrile analogs are synthesized via nucleophilic substitution or cross-coupling reactions. Ethoxy-vinyl groups can be introduced using palladium-catalyzed Heck coupling or ethoxylation of vinyl precursors .

- Yield Optimization :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity, as demonstrated in the synthesis of 6-cyclohexyl-nicotinonitrile derivatives (84–87% yields) .

- Catalysis : Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) and reaction time (12–24 hr) under reflux conditions .

- Purification : Employ silica gel chromatography (hexane/ethyl acetate gradients) followed by recrystallization from methanol .

Q. How can researchers characterize the purity and structural identity of 6-(1-Ethoxy-vinyl)-nicotinonitrile?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : Compare ¹H/¹³C NMR data to analogs like 2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile (e.g., aromatic protons at δ 7.35–8.42 ppm, nitrile carbons at ~110 ppm) .

- FT-IR : Identify characteristic peaks: C≡N stretch (~2220 cm⁻¹), C-O (ethoxy) at ~1100 cm⁻¹, and vinyl C=C at ~1600 cm⁻¹ .

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to confirm purity >95% .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for 6-(1-Ethoxy-vinyl)-nicotinonitrile derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR results with computational predictions (e.g., DFT calculations via Gaussian software) to validate assignments .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., replace ethoxy protons with deuterium) to clarify overlapping signals in crowded spectral regions .

- Crystallography : If crystalline, perform X-ray diffraction (as done for 6-(4-Aminophenyl)-2-methoxy derivatives) to resolve ambiguities in regiochemistry .

Q. How can computational modeling predict the reactivity of 6-(1-Ethoxy-vinyl)-nicotinonitrile in nucleophilic addition reactions?

- Methodological Answer :

- Software Tools : Use Schrödinger’s Maestro or Gaussian to model frontier molecular orbitals (FMOs). The electron-deficient nitrile group and vinyl ether moiety likely act as electrophilic sites .

- Transition State Analysis : Simulate reaction pathways (e.g., Michael addition) using QM/MM methods to identify activation energies and regioselectivity trends .

- Benchmarking : Validate models against experimental kinetic data from analogous reactions (e.g., 6-formylnicotinonitrile’s reactivity with amines) .

Q. What experimental designs are optimal for studying the stability of 6-(1-Ethoxy-vinyl)-nicotinonitrile under varying pH and temperature conditions?

- Methodological Answer :

- Factorial Design : Implement a 3×3 matrix testing pH (2, 7, 12) and temperature (25°C, 40°C, 60°C). Monitor degradation via HPLC at timed intervals (0, 24, 48 hr) .

- Kinetic Analysis : Fit data to Arrhenius or Eyring equations to derive activation energy (Eₐ) for hydrolysis. For example, ethoxy-vinyl groups may hydrolyze faster under acidic conditions .

- Stabilizers : Evaluate additives (e.g., antioxidants like BHT) to enhance shelf-life, referencing stability studies on 6-(trifluoromethyl)nicotinonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.